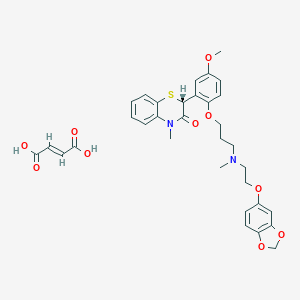

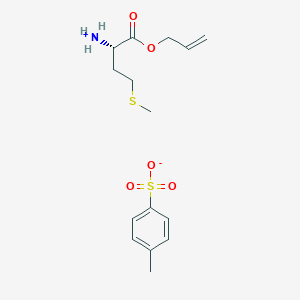

(S)-2-氨基-4-(甲硫基)丁酸烯丙酯 4-甲苯磺酸盐

货号 B045934

CAS 编号:

142601-87-4

分子量: 361.5 g/mol

InChI 键: FBJFDYRGTDWIKF-FJXQXJEOSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

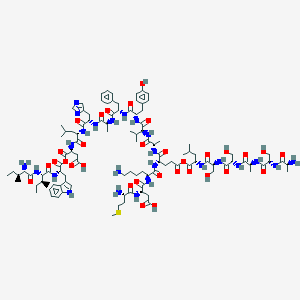

(S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate, also known as (S)-AMT-4-MBS, is a synthetic molecule that has been studied for its potential applications in scientific research. This molecule has been found to have a wide range of biochemical and physiological effects, and its synthesis method is relatively straightforward.

科学研究应用

- H-Met-OAll.TosOH is commonly used in peptide synthesis. As an amino acid derivative, it serves as a building block for creating peptides and proteins. Researchers utilize it to construct specific peptide sequences for biological studies, drug development, and diagnostics .

- In chemical biology, H-Met-OAll.TosOH plays a crucial role as a tool for modifying proteins. By incorporating this compound into peptides, scientists can introduce specific functional groups or tags. These modified peptides help elucidate protein-protein interactions, enzyme activity, and cellular processes .

- Researchers use H-Met-OAll.TosOH for stable isotope labeling in mass spectrometry-based proteomics. By replacing natural amino acids with isotopically labeled versions during protein synthesis, they can quantitatively analyze protein expression levels and study dynamic changes in protein abundance .

- The compound’s unique structure makes it suitable for drug delivery applications. Scientists explore its use as a carrier molecule to transport therapeutic agents to specific tissues or cells. By attaching drugs to H-Met-OAll.TosOH , they enhance drug solubility, stability, and targeted delivery .

- H-Met-OAll.TosOH contains sulfur, which contributes to its antioxidant activity. Researchers investigate its potential as a natural antioxidant in food preservation, cosmetics, and health supplements. Its ability to scavenge free radicals may offer protective effects against oxidative stress .

- The compound’s thioether group allows it to chelate metal ions. Scientists explore its use in metal detoxification therapies or as a metal-binding agent in environmental remediation. By sequestering heavy metals, it helps mitigate their toxic effects .

- H-Met-OAll.TosOH can serve as a ligand in transition metal-catalyzed reactions. Researchers investigate its role in asymmetric catalysis, where it influences the stereochemistry of organic transformations. Its application extends to the synthesis of complex molecules .

- In biomedical research, H-Met-OAll.TosOH contributes to understanding cellular processes. It aids in studying protein folding, post-translational modifications, and protein-protein interactions. Researchers use it as a valuable tool in proteomics and structural biology .

Peptide Synthesis

Chemical Biology

Stable Isotope Labeling

Drug Delivery Systems

Antioxidant Properties

Metal Chelation

Catalysis and Organic Synthesis

Biomedical Research

属性

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S.C7H8O3S/c1-3-5-11-8(10)7(9)4-6-12-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,7H,1,4-6,9H2,2H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJFDYRGTDWIKF-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CSCCC(C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CSCC[C@@H](C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721626 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-methioninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate | |

CAS RN |

142601-87-4 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-methioninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)

![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)

![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)